![molecular formula C15H19BrN2O3 B2735513 [2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 457610-84-3](/img/structure/B2735513.png)

[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

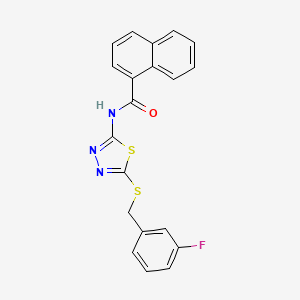

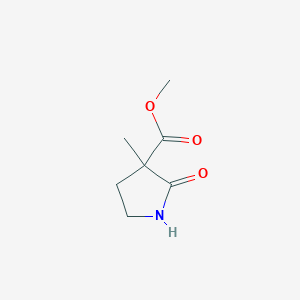

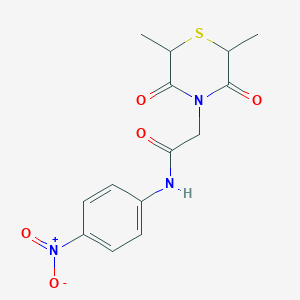

The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5-position of the ring is substituted with a bromine atom and the 3-position with a carboxylate group. The 2-position of the ring is substituted with an oxoethyl group, which in turn is substituted with a cyclohexylmethylamino group.Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the bromine atom, which is a good leaving group, or the carboxylate group, which is a good nucleophile. The cyclohexylmethylamino group could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds such as methyl 5-bromopyridine-2-carboxylate have a molecular weight of 216.03 . The compound is likely to be a solid at room temperature .科学的研究の応用

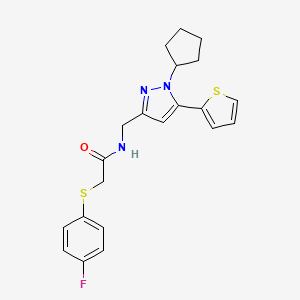

- In tests against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), L1 showed inhibition against both bacteria .

- The binding energies of L1 to active sites in S. aureus and E. coli were calculated using molecular docking methods .

- HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), and band gap energies were computed .

Antibacterial Activity

Computational Studies

Spectroscopic Characterization

作用機序

将来の方向性

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For example, the Suzuki–Miyaura coupling and protodeboronation methods could be optimized for its synthesis . Its properties could be studied in more detail, and potential applications in various fields could be explored.

特性

IUPAC Name |

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-18(13-5-3-2-4-6-13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEKIJKNMQSLDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)

![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)